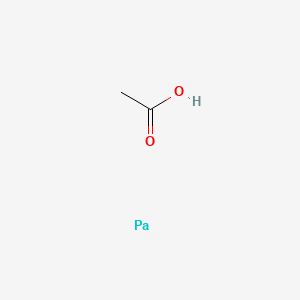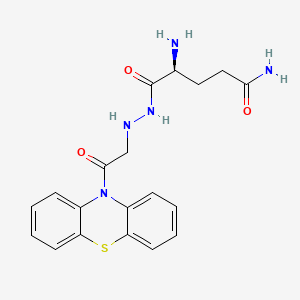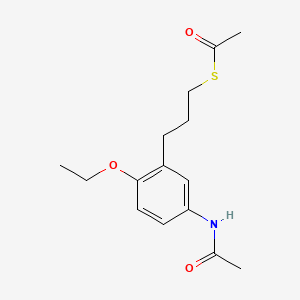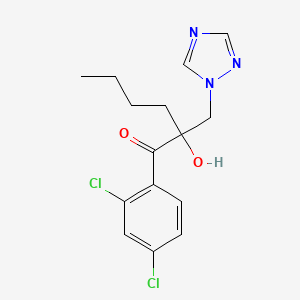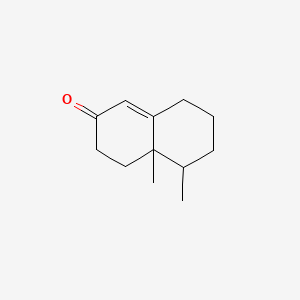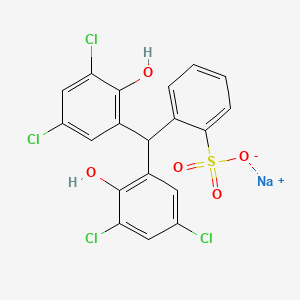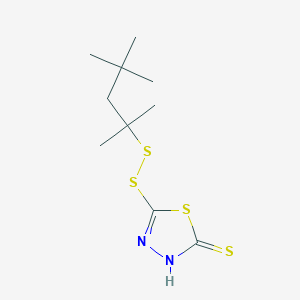
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 1,1,3,3-tetramethylbutyl group adds steric bulk, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 1,1,3,3-tetramethylbutyl isocyanide with sulfur-containing reagents. One common method includes the use of thiocarbamide and sulfur in the presence of a catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The steric bulk of the 1,1,3,3-tetramethylbutyl group can influence the binding affinity and selectivity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylbutyl isocyanide: Shares the 1,1,3,3-tetramethylbutyl group but differs in its functional group, leading to different reactivity and applications.
4-(1,1,3,3-Tetramethylbutyl)phenol: Contains the same bulky group but is a phenol derivative, used in different contexts such as surfactants and antioxidants.
Uniqueness
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione is unique due to its combination of the thiadiazole ring and the bulky 1,1,3,3-tetramethylbutyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
6292-04-2 |
|---|---|
Molecular Formula |
C10H18N2S4 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
5-(2,4,4-trimethylpentan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H18N2S4/c1-9(2,3)6-10(4,5)16-15-8-12-11-7(13)14-8/h6H2,1-5H3,(H,11,13) |
InChI Key |
AOXVWWAOVJINQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)SSC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





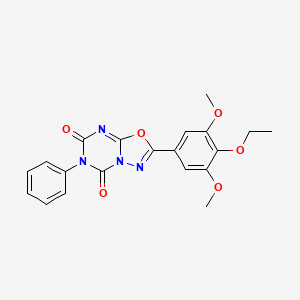
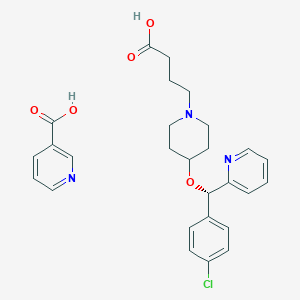

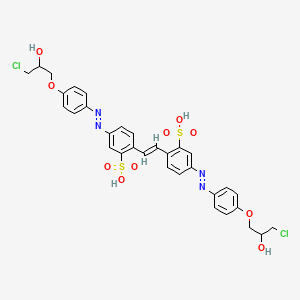
![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)
